molecular formula C8H9NO2 B063786 3-Acetyl-2-hydroxymethylpyridine CAS No. 177785-03-4

3-Acetyl-2-hydroxymethylpyridine

Cat. No. B063786
Key on ui cas rn: 177785-03-4
M. Wt: 151.16 g/mol
InChI Key: BJRQJZIUJRWGLC-UHFFFAOYSA-N
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Patent
US05763437

Procedure details

A mixture of 2-acetoxymethyl-3-acetylpyridine (1.03 g) and 6N aqueous hydrochloric acid (30 ml) was heated for 3 hours at ca. 100° C. After cooling to room temperature, the mixture was concentrated in vacuo. The residue was taken up with saturated sodium carbonate aqueous solution and extracted with chloroform. The extract was dried over sodium sulfate, filtered and concentrated in vacuo to give 3-acetyl-2-hydroxymethylpyridine (0.81 g) as a brown oil.
Name
2-acetoxymethyl-3-acetylpyridine
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([C:12](=[O:14])[CH3:13])=[CH:10][CH:9]=[CH:8][N:7]=1)(=O)C>Cl>[C:12]([C:11]1[C:6]([CH2:5][OH:4])=[N:7][CH:8]=[CH:9][CH:10]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
2-acetoxymethyl-3-acetylpyridine
Quantity
1.03 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=CC=C1C(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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